

Technical Guide: Fumonisin B2-13C34 Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Fumonisin B2-¹³C₃₄. This isotopically labeled internal standard is critical for the accurate quantification of Fumonisin B2 in various matrices, particularly in food safety, toxicology, and drug development research.

Core Data Summary

The quantitative data typically found in a Certificate of Analysis for Fumonisin B2-¹³C₃₄ is summarized below. These values represent common specifications from various suppliers and should be verified with the specific batch documentation.



Parameter	Typical Specification	Method of Analysis
Chemical Identity	Fumonisin B2- ¹³ C ₃₄	Mass Spectrometry, NMR Spectroscopy
CAS Number	1217481-36-1	-
Molecular Formula	[¹³ C]34H59NO14	-
Formula Weight	739.6 g/mol (approximate)	Mass Spectrometry
Concentration	5 - 10 μg/mL	Gravimetric Preparation & LC-MS/MS Verification
Solvent	Acetonitrile:Water (typically 1:1)	-
Purity	≥98%	HPLC, LC-MS/MS
Isotopic Enrichment	≥98% for ¹³ C ₃₄	Mass Spectrometry
Storage Conditions	-20°C	-
Stability	≥ 2 years	Long-term Stability Studies

Experimental Protocols

Detailed methodologies are crucial for the proper use and interpretation of a certified reference material. The following sections outline the typical experimental protocols for key analyses cited in a Fumonisin B2-13C34 CoA.

Identity Confirmation by Mass Spectrometry

- Objective: To confirm the molecular identity and isotopic incorporation of Fumonisin B2-13C34.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
- Methodology:
 - A dilute solution of the standard is infused directly or injected into the LC-MS system.



- The mass spectrometer is operated in a full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion. The expected m/z for the protonated molecule [M+H]⁺ is calculated based on the ¹³C-enriched formula.
- Tandem mass spectrometry (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are analyzed to confirm the structure.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the chemical purity of the Fumonisin B2-13C34 standard.
- Instrumentation: HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
- Methodology:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
 - Injection Volume: A defined volume of the standard solution is injected.
 - Detection: The detector response is monitored over time. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Concentration Verification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Objective: To verify the certified concentration of the Fumonisin B2-13C34 solution.
- Instrumentation: A triple quadrupole mass spectrometer (QqQ) coupled with an LC system.
- Methodology:



- Standard Curve Preparation: A series of calibration standards of a well-characterized, nonlabeled Fumonisin B2 reference material are prepared at known concentrations.
- Sample Preparation: The Fumonisin B2-¹³C₃₄ solution is diluted to fall within the range of the calibration curve.
- LC-MS/MS Analysis: Both the calibration standards and the diluted Fumonisin B2-¹³C₃₄ sample are analyzed using a specific Multiple Reaction Monitoring (MRM) method. The MRM transitions for both the labeled and non-labeled Fumonisin B2 are monitored.
- Quantification: The concentration of the Fumonisin B2-13C34 solution is determined by comparing its response to the calibration curve generated from the non-labeled standard.

Visualizations

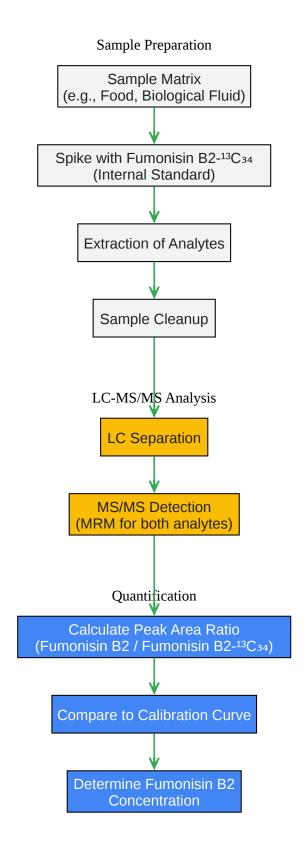
The following diagrams illustrate key workflows and concepts relevant to the certification and use of Fumonisin B2-13C34.



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Certificate of Analysis Generation Workflow





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Stable Isotope Dilution Analysis (SIDA) Workflow



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